![molecular formula C19H15N5OS B2937465 2-[[4-[(4-Methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile CAS No. 730968-00-0](/img/structure/B2937465.png)

2-[[4-[(4-Methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

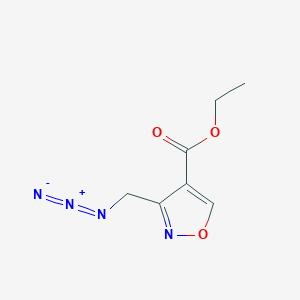

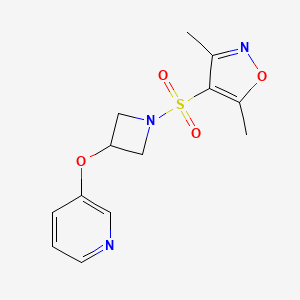

The compound “2-[[4-[(4-Methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile” is a complex organic molecule. It contains a triazoloquinazoline core, which is a fused ring system incorporating a triazole and a quinazoline . This structure is further modified with a 4-methylphenylmethyl group, a sulfanyl group, and a nitrile group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems and functional groups. The triazoloquinazoline core is a fused ring system incorporating a triazole and a quinazoline . This core is further modified with a 4-methylphenylmethyl group, a sulfanyl group, and a nitrile group .Aplicaciones Científicas De Investigación

Antibacterial Activity

Triazoles have been recognized for their antibacterial properties. They can be designed to target specific bacterial strains and are valuable in developing new antibiotics to combat resistant bacteria .

Antifungal Treatment

These compounds have shown effectiveness against fungal infections, including those caused by Cryptococcus and Candida species, offering an alternative to traditional antifungal drugs .

Anticancer Properties

Some triazoles exhibit anticancer activities and can be used in designing drugs for cancer treatment. They may work by inhibiting cancer cell growth or inducing apoptosis .

Antioxidant Effects

The antioxidant activity of triazoles helps in neutralizing free radicals, which are harmful to cells and are associated with various diseases .

Antiviral Agents

Triazoles can also serve as antiviral agents. They have been tested against viruses like Herpes simplex, showing potential in treating viral infections .

Drug Design and Discovery

The structure–activity relationship of triazoles is crucial in drug design and discovery. They serve as a foundation for developing new therapeutic agents with improved efficacy .

Eco-friendly Synthesis

Triazoles can be synthesized using eco-friendly methods, such as microwave-mediated, catalyst-free synthesis, which is beneficial for sustainable chemistry practices .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound, 2-[[4-[(4-Methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile, belongs to the class of triazole derivatives . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

Triazole compounds, including the one , are capable of binding in the biological system with a variety of enzymes and receptors . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.

Biochemical Pathways

They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . Each of these activities likely involves different biochemical pathways.

Pharmacokinetics

The optimization of similar compounds has focused on improving selectivity while improving physical and pharmacokinetic properties, notably co-optimization of permeability and metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential interaction with a variety of enzymes and receptors , it could have diverse effects at the molecular and cellular level.

Propiedades

IUPAC Name |

2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c1-13-6-8-14(9-7-13)12-23-17(25)15-4-2-3-5-16(15)24-18(23)21-22-19(24)26-11-10-20/h2-9H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDCOBOWUJAFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-[(4-Methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937384.png)

![4'-Methyl-[1,1'-biphenyl]-4-yl 3-methylbut-2-enoate](/img/structure/B2937386.png)

![3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2937392.png)

![2-{[4-ethyl-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2937397.png)

![4-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2937399.png)

![tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2937400.png)

![1-(3-methylphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B2937403.png)